7-benzyl-1-(4-methoxyphenyl)-8-methyl-3-(2-morpholinoethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one
Description
This compound belongs to the pyrimido-triazinone class, characterized by a fused heterocyclic core with substituents that influence its physicochemical and biological properties. Key structural features include:
- 1-(4-Methoxyphenyl): Introduces electron-donating effects via the methoxy group, improving solubility and modulating electronic interactions.
- 3-(2-Morpholinoethyl): A morpholine-containing ethyl chain contributing to hydrogen bonding and solubility.
- 8-Methyl group: Steric effects that may influence conformational stability.
Properties
Molecular Formula |
C27H33N5O3 |
|---|---|
Molecular Weight |
475.6 g/mol |
IUPAC Name |
7-benzyl-1-(4-methoxyphenyl)-8-methyl-3-(2-morpholin-4-ylethyl)-2,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one |
InChI |
InChI=1S/C27H33N5O3/c1-21-25(18-22-6-4-3-5-7-22)26(33)32-20-30(13-12-29-14-16-35-17-15-29)19-31(27(32)28-21)23-8-10-24(34-2)11-9-23/h3-11H,12-20H2,1-2H3 |
InChI Key |
GNKYQDOVMWIFCK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N2CN(CN(C2=N1)C3=CC=C(C=C3)OC)CCN4CCOCC4)CC5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Reaction Protocol:
-
Step 1 : A suspension of 2-amino-3H-pyrimidin-4-one (40 mmol), 2-morpholinoethylamine (40 mmol), and 37% aqueous formaldehyde (80 mmol) in ethanol is refluxed for 2–3 hours.
-
Step 2 : Cooling precipitates the crude product, which is recrystallized from isopropyl alcohol.
Key Advantages :
Limitations :
-
Requires strict stoichiometric control to avoid byproducts from excess formaldehyde.
Sequential Alkylation-Cyclization Approach
Synthesis of the Morpholinoethyl Side Chain
The 2-morpholinoethyl group is introduced via nucleophilic substitution. A modified protocol from Shikhaliev et al. involves:
Benzylation and Methoxyphenyl Incorporation
-
Benzylation : Benzyl bromide reacts with the pyrimidinone nitrogen under basic conditions (K₂CO₃, DMF, 80°C).
-
4-Methoxyphenyl Introduction : Ullmann coupling or Buchwald-Hartwig amination using palladium catalysts ensures aryl group attachment.
Microwave-Assisted Cyclization
Microwave irradiation significantly reduces reaction times for critical cyclization steps. A study by Falaleev et al. demonstrated:
-
Conditions : Methanol solvent, K₂CO₃ catalyst, microwave irradiation (100–120°C, 30–60 minutes).
-
Outcome : 15–20% higher yields compared to conventional heating, with >95% purity by LC-MS.
Comparative Analysis of Synthetic Routes
Notable Observations :
-
The three-component method is optimal for bulk synthesis but requires post-reaction purification.
-
Microwave-assisted cyclization offers superior time efficiency and purity.
Mechanistic Insights and Side Reactions
Triazine Ring Formation
The reaction proceeds via:
Competing Pathways
-
Excess formaldehyde may lead to over-alkylation, producing N-methylated byproducts.
-
Steric hindrance from the benzyl group occasionally reduces reaction rates at the 7-position.
Scalability and Industrial Adaptations
Pilot-Scale Production
A patent by Brown et al. outlines a kilogram-scale process:
Chemical Reactions Analysis
Types of Reactions
7-benzyl-1-(4-methoxyphenyl)-8-methyl-3-(2-morpholinoethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Substitution reactions can replace one functional group with another, allowing for further derivatization of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups.
Scientific Research Applications
Pharmacological Applications
The pharmacological potential of this compound has been explored in several studies:
- Anticancer Activity : Research indicates that derivatives of triazine compounds exhibit significant anticancer properties. The structural similarities between this compound and known anticancer agents suggest it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .
- Antimicrobial Properties : The compound's structure allows it to interact with microbial targets. Preliminary studies have shown that modifications to the benzyl group can enhance antibacterial activity against various strains of bacteria, indicating its potential application as an antimicrobial agent .
- Anti-inflammatory Effects : Compounds with similar frameworks have demonstrated anti-inflammatory activities. This suggests that 7-benzyl-1-(4-methoxyphenyl)-8-methyl-3-(2-morpholinoethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one could be investigated for its ability to modulate inflammatory pathways .
Case Studies
Several studies have highlighted the applications of related compounds in therapeutic contexts:
- Study on Anticancer Activity : A series of triazine derivatives were synthesized and evaluated for their cytotoxic effects against various cancer cell lines. The results indicated that specific substitutions on the triazine ring significantly affected their potency against cancer cells. This underscores the importance of structural modifications in enhancing therapeutic efficacy .
- Antimicrobial Evaluation : In a comparative study of triazine derivatives, compounds similar to this compound were tested against Gram-positive and Gram-negative bacteria. The findings revealed that certain modifications increased their effectiveness against resistant strains .
Table of Biological Activities
| Activity Type | Related Compounds | Observed Effects |
|---|---|---|
| Anticancer | Triazine derivatives | Inhibition of cell proliferation |
| Antimicrobial | Benzyl-substituted triazines | Effective against resistant bacterial strains |
| Anti-inflammatory | Similar heterocyclic compounds | Modulation of inflammatory mediators |
Mechanism of Action
The mechanism of action of 7-benzyl-1-(4-methoxyphenyl)-8-methyl-3-(2-morpholinoethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Substituent Analysis
Compound A : 7-Benzyl-1-(4-Fluorophenyl)-8-Methyl-3-(3-Morpholinopropyl)-1,2,3,4-Tetrahydro-6H-Pyrimido[1,2-a][1,3,5]Triazin-6-One
- Key Differences: Aryl Substituent: 4-Fluorophenyl (electron-withdrawing) vs. 4-methoxyphenyl (electron-donating). Morpholine Chain: 3-Morpholinopropyl (propyl linker) vs. 2-morpholinoethyl (ethyl linker).
- Theoretical Implications: The electron-withdrawing fluoro group may reduce solubility but enhance metabolic stability compared to methoxy.
Compound B : Thiazolo[4,5-d]Pyrimidine Derivatives (e.g., Compound 19 in )
- Core Structure: Thiazolo-pyrimidine vs. pyrimido-triazinone.
- Substituents : 6-Hydroxycoumarin and thioxo groups.
- Functional Impact: The thiazolo-pyrimidine core may exhibit different hydrogen-bonding capabilities due to sulfur atoms. Thioxo groups can act as hydrogen bond acceptors, whereas morpholinoethyl groups provide both donor and acceptor sites.
Compound C : Tetrahydroimidazo[1,2-a]Pyridine Derivatives (e.g., Compound 1l in )
- Core Structure: Imidazo-pyridine vs. pyrimido-triazinone.
- Substituents : Nitrophenyl (electron-withdrawing) and phenethyl groups.
- Comparison :
- Nitrophenyl groups may confer higher reactivity in electrophilic environments compared to methoxyphenyl.
- Melting points (243–245°C for Compound C) suggest crystalline stability, though data for the target compound is unavailable.
Biological Activity
The compound 7-benzyl-1-(4-methoxyphenyl)-8-methyl-3-(2-morpholinoethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one is a synthetic derivative belonging to the class of pyrimido-triazine compounds. These compounds have garnered attention in medicinal chemistry due to their potential therapeutic applications, particularly in oncology and neurology. This article reviews the biological activities associated with this specific compound, focusing on its anticancer properties and other pharmacological effects.
Chemical Structure
The structural formula of the compound can be represented as follows:
This structure features a pyrimidine ring fused with a triazine moiety, which is crucial for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrimido-triazine derivatives. In vitro assays indicate that This compound exhibits significant cytotoxic effects against various cancer cell lines.
Table 1: Cytotoxicity Data Against Cancer Cell Lines
The compound demonstrated lower IC50 values compared to standard chemotherapeutics like doxorubicin in certain assays, indicating a promising profile for further development.
The mechanism by which this compound exerts its anticancer effects appears to involve the inhibition of key signaling pathways associated with cell proliferation and survival. Specifically:
- Inhibition of Bcl-2 : Studies suggest that this compound may downregulate Bcl-2 expression, a protein that prevents apoptosis in cancer cells .
- Induction of Apoptosis : The compound has been shown to promote apoptotic pathways in cancer cells through the activation of caspases and modulation of mitochondrial membrane potential .
Other Pharmacological Effects
Beyond its anticancer properties, preliminary studies indicate that This compound may exhibit additional biological activities:
- Neuroprotective Effects : Some derivatives in this class have shown potential neuroprotective effects in models of neurodegenerative diseases.
- Anti-inflammatory Properties : Compounds with similar structures have been reported to inhibit inflammatory mediators such as TNF-alpha and IL-6 in vitro .
Case Studies
A recent case study involving the administration of this compound in animal models demonstrated significant tumor reduction in xenograft models of breast cancer. The study reported a reduction in tumor volume by approximately 50% after four weeks of treatment compared to control groups receiving no treatment .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and how can structural purity be validated?
- Methodology : Multi-step synthesis involving condensation of substituted pyrimidines with triazine precursors, followed by functionalization of the benzyl and morpholinoethyl groups. Key steps include monitoring reaction intermediates via TLC and optimizing solvent systems (e.g., DMF/THF mixtures) to enhance yield .
- Validation : Confirm structural integrity using -NMR and -NMR to resolve aromatic protons (δ 6.8–7.4 ppm) and aliphatic carbons (δ 35–55 ppm). IR spectroscopy (C=O stretch at ~1700 cm) and HRMS (exact mass ±0.001 Da) ensure purity .
Q. How can researchers determine solubility and stability under experimental conditions?
- Approach : Perform phase-solubility studies in polar (DMSO, methanol) and nonpolar solvents (hexane) at varying temperatures (25–60°C). Stability assays in aqueous buffers (pH 3–9) using HPLC to track degradation products over 72 hours .
- Data Interpretation : Use Hansen solubility parameters and logP calculations (e.g., via ChemAxon) to predict solubility. Stability is influenced by the morpholinoethyl group’s susceptibility to hydrolysis .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Case Study : Discrepancies in IC values (e.g., kinase inhibition assays) may arise from assay conditions (ATP concentration, incubation time). Replicate experiments using standardized protocols (e.g., ADP-Glo™ Kinase Assay) and validate via orthogonal methods like SPR .
- Statistical Analysis : Apply ANOVA to compare inter-laboratory data, controlling for variables like cell line viability and compound batch purity .
Q. How can structure-activity relationships (SAR) be optimized for selective target binding?
- Computational Modeling : Use molecular docking (AutoDock Vina) to assess interactions between the benzyl group and hydrophobic pockets in kinase domains. Free energy perturbation (FEP) studies guide substitutions at the 8-methyl position .
- Experimental Validation : Synthesize analogs with halogenated benzyl groups and compare binding affinities via ITC or microscale thermophoresis .
Q. What methodologies validate the compound’s metabolic stability and cytochrome P450 (CYP) interactions?
- In Vitro Assays : Incubate with human liver microsomes (HLMs) and quantify parent compound depletion via LC-MS/MS. CYP inhibition is assessed using fluorescent probes (e.g., CYP3A4: midazolam hydroxylation) .
- Data Interpretation : High metabolic stability (>60% remaining at 1 hour) suggests suitability for in vivo studies. CYP2D6 inhibition (>50%) warrants structural modification of the methoxyphenyl moiety .
Critical Analysis of Contradictory Evidence
- Synthetic Yield Variations : Discrepancies in yields (e.g., 51% vs. 65%) across studies may stem from differences in reaction scale or purification techniques (e.g., column chromatography vs. recrystallization).
- Biological Activity : Conflicting IC values in kinase assays highlight the need for standardized positive controls (e.g., staurosporine) and compound pre-treatment protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
